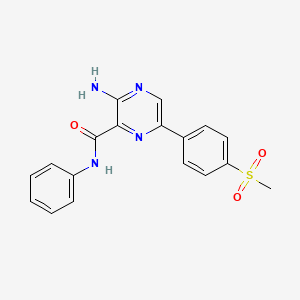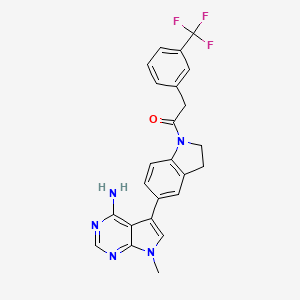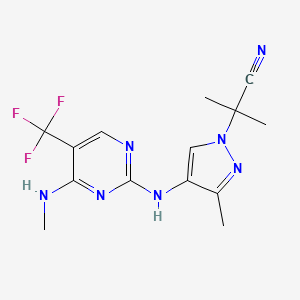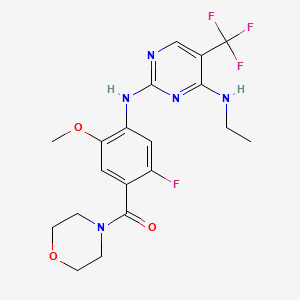
VE-821
描述
VE-821是一种有效的、选择性的蛋白激酶ATR(共济失调毛细血管扩张症突变和Rad3相关蛋白)抑制剂。ATR是细胞对DNA损伤和复制压力反应的关键调节因子。 This compound因其能够使癌细胞对DNA损伤剂和放射治疗敏感而受到癌症研究领域的广泛关注 .
科学研究应用
VE-821具有广泛的科学研究应用,包括:
化学: this compound用作工具化合物,以研究ATR在DNA损伤反应和复制压力中的作用。
生物学: 它用于细胞生物学研究,以研究ATR抑制对细胞周期进程和凋亡的影响。
医学: this compound正在被开发为一种潜在的癌症治疗药物,特别是与DNA损伤剂和放射治疗联合使用。
作用机制
VE-821通过选择性抑制ATR发挥作用,ATR是一种参与DNA损伤反应的关键蛋白激酶。ATR激活是由复制压力和DNA损伤触发的,导致下游靶标(如Chk1)的磷酸化。通过抑制ATR,this compound破坏了DNA损伤反应,导致癌细胞对DNA损伤剂和放射线的敏感性增加。 这导致细胞死亡增强和肿瘤生长减少 .
类似化合物:
VX-970: 另一种具有与this compound类似性质的ATR抑制剂。
AZD6738: 一种用于癌症研究的有效ATR抑制剂。
Berzosertib: 一种正在进行癌症治疗临床试验的ATR抑制剂
比较: this compound在其对ATR的高选择性和其使癌细胞对多种DNA损伤剂敏感的能力方面是独一无二的。 与其他ATR抑制剂相比,this compound与基因毒性剂和辐射表现出很强的协同作用,使其成为癌症研究中的一种有价值的工具 .
生化分析
Biochemical Properties
VE-821 specifically inhibits ATR, revealing low cross-reactivity against the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), phosphoinositol 3-kinase-γ (PI3K) and the related PIKKs ATM . It interacts with these enzymes and proteins, affecting their function and altering the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to radiosensitize MOLT-4 cells, a type of T-lymphocyte leukemic cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits ATR, leading to a decrease in the phosphorylation of H2AX, a marker of DNA damage . This inhibition can lead to changes in gene expression and can affect the activity of other enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can potentiate metabolic disruption induced by irradiation and affect the response to irradiation-induced oxidative stress .
Metabolic Pathways
This compound is involved in the DNA damage response pathway, where it interacts with the ATR enzyme
准备方法
合成路线和反应条件: VE-821的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以实现高产率和纯度 .
工业生产方法: this compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流工艺和严格的质量控制措施,以确保一致性和可扩展性 .
化学反应分析
反应类型: VE-821会发生各种化学反应,包括:
氧化: this compound在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变this compound上的官能团,改变其化学性质。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成羟基化的衍生物,而取代可以引入各种官能团 .
相似化合物的比较
VX-970: Another ATR inhibitor with similar properties to VE-821.
AZD6738: A potent ATR inhibitor used in cancer research.
Berzosertib: An ATR inhibitor in clinical trials for cancer therapy
Comparison: this compound is unique in its high selectivity for ATR and its ability to sensitize cancer cells to a wide range of DNA-damaging agents. Compared to other ATR inhibitors, this compound has shown strong synergy with genotoxic agents and radiation, making it a valuable tool in cancer research .
属性
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIHHZKTCSNTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679574 | |
| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232410-49-9 | |
| Record name | VE-821 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VE-821 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








A: VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. []
A: While the exact binding mode is not fully elucidated in the provided research, this compound likely occupies the ATP-binding pocket of ATR, preventing its kinase activity. []
A: Inhibiting ATR with this compound disrupts the DNA damage response (DDR) pathway. This leads to abrogation of the S and G2/M cell cycle checkpoints, impaired homologous recombination repair (HRR), and increased DNA damage accumulation, ultimately leading to cell death. [, , , ]
ANone: This information is not directly provided in the research excerpts.
ANone: No, the provided research excerpts do not include spectroscopic data for this compound.
ANone: The provided research primarily focuses on the biological activity of this compound. It does not delve into its material compatibility or stability under various environmental conditions beyond standard cell culture and in vivo models.
ANone: No, this compound functions as an enzyme inhibitor and does not display inherent catalytic properties. It exerts its effects by binding to ATR kinase and preventing its catalytic activity.
ANone: The research excerpts do not delve into specific SAR studies for this compound.
ANone: The provided research primarily focuses on this compound's biological activity and does not provide details on its formulation strategies.
ANone: The provided research focuses on the pre-clinical investigation of this compound and does not include information about SHE regulations.
ANone: Detailed ADME data for this compound is not provided in the research excerpts.
A: this compound demonstrated pre-clinical efficacy in a variety of cancer cell lines, including multiple myeloma, pancreatic cancer, chondrosarcoma, neuroblastoma, colon cancer, and ovarian cancer. [, , , , , , , , , , ]
A: Yes, this compound has shown efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia and ovarian cancer. [, ]
A: this compound has been shown to abrogate radiation-induced G2/M arrest, prevent G1 arrest caused by DNA damage, and potentially cause mitotic catastrophe in certain contexts. [, , , ]
A: What are the known mechanisms of resistance to this compound?
ANone: The research primarily focuses on this compound's synergistic potential with other agents and doesn't extensively explore its cross-resistance profile with other drug classes.
A: While one study mentions that this compound demonstrated selective toxicity towards cancer cells compared to normal cells, [] detailed toxicology data is not provided in the research excerpts.
ANone: The research primarily focuses on this compound's biological activity and does not explore specific drug delivery strategies.
ANone: Several potential biomarkers of sensitivity to this compound have been explored, including:
- MYCN amplification: MYCN-amplified neuroblastoma cell lines displayed increased sensitivity to this compound. [, , ]
- ATM protein expression: Low ATM protein levels were associated with greater sensitivity to this compound in neuroblastoma cell lines. [, , ]
- Replication stress: High levels of replication stress, as determined by markers like pRPASer4/8 and γH2AX, were associated with greater sensitivity to this compound. []
- RAD51, TopBP1, and APOBEC3B expression: Low protein levels of these factors were associated with increased this compound sensitivity in ovarian cancer cell lines. []
- TP53 status: While not always consistent, p53 deficiency was suggested to potentially enhance sensitivity to this compound, particularly in combination therapies and in the context of high replicative stress. [, , , , , , ]
ANone: The research excerpts do not provide detailed information on the specific analytical methods employed for this compound characterization and quantification.
ANone: The provided research focuses on the therapeutic potential of this compound and does not delve into its environmental impact or degradation pathways.
ANone: No, the research excerpts do not provide information regarding the dissolution and solubility of this compound.
ANone: Specifics on analytical method validation are not detailed in the provided research excerpts.
ANone: The research excerpts primarily focus on pre-clinical investigations and do not discuss details regarding the quality control and assurance of this compound.
ANone: The provided research does not explore the immunogenicity or potential immunological responses associated with this compound.
ANone: The research excerpts do not provide information about drug-transporter interactions involving this compound.
ANone: The provided research does not cover the interactions of this compound with drug-metabolizing enzymes.
ANone: The research excerpts focus on this compound's activity in biological systems but do not provide details on its biodegradability or long-term biocompatibility.
ANone: The provided research does not discuss recycling or waste management strategies for this compound.
A: While not explicitly stated, the research likely relied on standard cell culture facilities, molecular biology techniques (e.g., Western blotting, immunofluorescence, flow cytometry), and in vivo xenograft models. Access to chemical libraries for screening purposes is also implied. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














